4-(Furan-3-yl)-2-methylphenol

Description

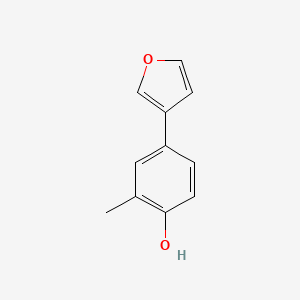

4-(Furan-3-yl)-2-methylphenol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a phenol group with a methyl substituent at the 2-position

Properties

IUPAC Name |

4-(furan-3-yl)-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANUYPZTHMWNKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yl)-2-methylphenol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a classical method for preparing furan derivatives, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . Another method is the Feist-Benary synthesis, which involves the reaction of β-dicarbonyl compounds with α-haloketones under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 4-(Furan-3-yl)-2-methylphenol undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed:

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Furan-3-yl)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)-2-methylphenol involves its interaction with various molecular targets and pathways. The furan ring and phenol group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Furan: A simple five-membered aromatic ring with one oxygen atom.

Phenol: An aromatic compound with a hydroxyl group attached to a benzene ring.

2-Methylphenol (o-Cresol): A phenol derivative with a methyl group at the 2-position.

Comparison: 4-(Furan-3-yl)-2-methylphenol is unique due to the presence of both a furan ring and a phenol group in its structure. This combination imparts distinct chemical and biological properties compared to its individual components. For example, the furan ring enhances the compound’s reactivity and potential for forming hydrogen bonds, while the phenol group contributes to its acidity and ability to participate in electrophilic aromatic substitution reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Furan-3-yl)-2-methylphenol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, leveraging the reactivity of the furan ring and phenolic hydroxyl group. For example, analogous phenolic derivatives (e.g., PBP-C2) are synthesized using alkylation reactions with alkyl halides under basic conditions (e.g., K₂CO₃ in methanol) . Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the furan proton signals (δ 6.2–7.4 ppm for β- and α-protons) and phenolic -OH (δ 5–6 ppm, broad). The methyl group on the phenol ring appears at δ 2.3–2.5 ppm .

- IR : Look for O-H stretching (~3200 cm⁻¹), C-O (phenolic, ~1250 cm⁻¹), and furan C=C (1600–1500 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

- Methodology :

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination . Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cells (e.g., HEK-293).

Advanced Research Questions

Q. How do electronic effects of the furan ring influence the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Computational studies (DFT, Gaussian 09) can map electron density distribution. The furan ring’s electron-rich β-position directs electrophiles (e.g., nitration, halogenation) to the 5-position of the furan. Compare experimental results (HPLC yield) with computational predictions to validate regioselectivity . Substituent effects (e.g., methyl on phenol) can sterically hinder or activate specific sites .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound derivatives?

- Methodology :

- Crystallography : Use SHELXL for refinement; compare bond lengths/angles with DFT-optimized structures .

- NMR/IR Discrepancies : For tautomeric forms (e.g., keto-enol), variable-temperature NMR or deuterium exchange experiments clarify dynamic behavior .

- Case Study : If X-ray shows planar furan but NMR suggests puckering, consider solvent effects or crystal packing forces .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

- Methodology :

- Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the furan 5-position to enhance electrophilicity. Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve lipid solubility .

- Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare with parent compound .

- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to target proteins (e.g., kinase domains) .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries and ensure reproducibility across labs .

- Safety : Follow IFRA guidelines for handling phenolic derivatives, including PPE and waste disposal protocols .

- Advanced Tools : Utilize high-resolution mass spectrometry (HR-ESI-MS) and X-ray crystallography (SHELX suite) for unambiguous characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.